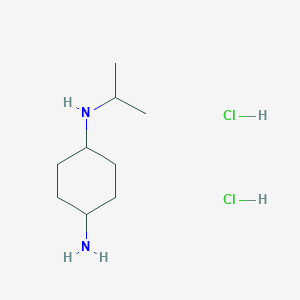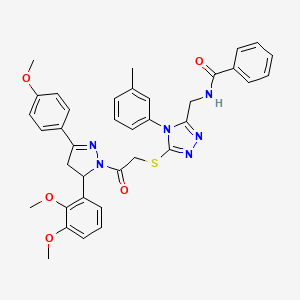![molecular formula C9H13N5 B2865757 1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-5-amine CAS No. 1856071-38-9](/img/structure/B2865757.png)
1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MMP, and it has been synthesized using different methods to study its mechanism of action and its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-5-amine is not fully understood. However, studies have shown that MMP inhibits the activity of enzymes called matrix metalloproteinases, which are involved in the growth and spread of cancer cells. MMP also induces cell apoptosis, which is the process of programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. MMP has been shown to inhibit the activity of MMP-2 and MMP-9, which are enzymes involved in the degradation of the extracellular matrix. MMP has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-5-amine in lab experiments is its ability to inhibit the growth of cancer cells. MMP can also be used as a diagnostic tool for cancer. However, one of the limitations of using MMP is its potential toxicity, which can affect normal cells.
Direcciones Futuras
There are several future directions for research on 1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-5-amine. One direction is to study the potential use of MMP in combination with other cancer treatments such as chemotherapy and radiation therapy. Another direction is to study the potential use of MMP in other diseases such as Alzheimer's disease and Parkinson's disease. Further research is also needed to understand the mechanism of action of MMP and its potential toxicity.
In conclusion, this compound is a chemical compound that has potential applications in various fields, especially in cancer research. The synthesis of MMP can be achieved using different methods, and its mechanism of action is not fully understood. MMP has various biochemical and physiological effects, and its potential advantages and limitations for lab experiments should be considered. Further research is needed to explore the potential use of MMP in different fields and to understand its mechanism of action and toxicity.
Métodos De Síntesis
The synthesis of 1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-5-amine can be achieved using different methods. One of the most common methods is the reaction between 4-methyl-1H-pyrazole and 1-methyl-3-chloropyrazole-5-amine in the presence of a base such as sodium hydroxide. This reaction results in the formation of MMP, which can be purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-5-amine has been extensively studied for its potential applications in different fields. One of the most promising applications is in the field of cancer research, where MMP has been shown to inhibit the growth of cancer cells. MMP has also been studied for its potential use as a diagnostic tool for cancer.
Propiedades
IUPAC Name |
2-methyl-5-[(4-methylpyrazol-1-yl)methyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-7-4-11-14(5-7)6-8-3-9(10)13(2)12-8/h3-5H,6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDAOPWQBOAVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2=NN(C(=C2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(4-Chlorophenyl)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2865675.png)


![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate](/img/structure/B2865679.png)
![6-Tert-butyl-2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2865681.png)
![N-(5-fluoro-2-methylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2865685.png)
![1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide](/img/structure/B2865688.png)
![1-[3-(acetylamino)benzoyl]-N-methylpiperidine-4-carboxamide](/img/structure/B2865689.png)
![5-{[4-(Dimethylamino)phenyl]methylene}-2-thioxo-1,3-diazolidin-4-one](/img/structure/B2865690.png)
![N-(benzo[b]thiophen-5-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2865691.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2865692.png)
![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2865693.png)

![N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2865696.png)